![molecular formula C22H20N4OS B2937237 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline CAS No. 102061-71-2](/img/structure/B2937237.png)
8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline is a synthetic chemical compound belonging to the class of triazole derivatives. Triazole derivatives have diverse applications in medicinal chemistry, pharmacology, and materials science due to their unique structural and electronic properties. This compound, in particular, has been studied for its potential biological activity and its role in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline typically involves multiple steps:
Formation of the Triazole Core: The synthesis begins with the preparation of the triazole core, which can be achieved through the cyclization of appropriate precursors. This step may involve the reaction of hydrazine derivatives with suitable alkynes under acidic or basic conditions.
Introduction of the Benzylsulfanyl and Prop-2-en-1-yl Groups: Subsequent steps involve the incorporation of benzylsulfanyl and prop-2-en-1-yl groups through nucleophilic substitution or other suitable reactions. These steps require controlled reaction conditions, such as specific temperatures, pH, and solvent systems, to achieve high yields.
Coupling with Quinoline: The final step involves the coupling of the synthesized triazole intermediate with 8-hydroxyquinoline derivatives. This step may require catalysts, such as palladium or copper, to facilitate the coupling reaction.
Industrial Production Methods: Scaling up the synthesis of this compound for industrial production requires optimization of reaction conditions, purification methods, and quality control measures. Industrial production methods may involve continuous flow processes, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistent yields.
化学反应分析
Types of Reactions: 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones from the benzylsulfanyl group.
Reduction: Reduction reactions can modify the triazole or quinoline ring systems, potentially altering their electronic properties and biological activity.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like alkoxides, thiolates, or amines; electrophiles like halogens, sulfonyl chlorides, or acyl chlorides.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole or quinoline derivatives.
Substitution: Introduction of new functional groups, leading to derivatives with potentially altered biological or chemical properties.
科学研究应用
Chemistry: In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. It can be used in combinatorial chemistry and the development of new synthetic methodologies.
Biology: The compound has been explored for its potential biological activity, including antimicrobial, antifungal, and anticancer properties. Its triazole and quinoline moieties are of particular interest for targeting specific biological pathways.
Medicine: In medicinal chemistry, 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline is studied as a potential lead compound for drug discovery. Its structural features may allow for the design of novel therapeutic agents with improved efficacy and selectivity.
Industry: The compound may find applications in materials science, such as the development of new polymers, coatings, or nanomaterials. Its unique structural properties can be leveraged to create materials with specific desired properties.
作用机制
The mechanism of action of 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline is influenced by its ability to interact with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, or nucleic acids, potentially modulating their activity.
Pathways Involved: By targeting specific pathways, the compound can influence various cellular processes, such as signal transduction, gene expression, or metabolic activity.
相似化合物的比较
Comparison with Other Similar Compounds: 8-{[5-(benzylsulfanyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]methoxy}quinoline can be compared to other triazole and quinoline derivatives. Similar compounds may include:
1,2,4-Triazole Derivatives: Compounds with different substituents on the triazole ring, leading to variations in biological activity and chemical reactivity.
Quinoline Derivatives: Compounds with modifications to the quinoline core, influencing their pharmacological properties and applications.
Uniqueness: What sets this compound apart is its specific combination of triazole and quinoline moieties, coupled with the presence of benzylsulfanyl and prop-2-en-1-yl groups. This unique structural arrangement can result in distinct biological activities and chemical properties, making it a valuable compound for further exploration and development in various fields of research.
Feel free to ask more or add additional context!
属性
IUPAC Name |
8-[(5-benzylsulfanyl-4-prop-2-enyl-1,2,4-triazol-3-yl)methoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-2-14-26-20(24-25-22(26)28-16-17-8-4-3-5-9-17)15-27-19-12-6-10-18-11-7-13-23-21(18)19/h2-13H,1,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYVNFMECCJCEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2)COC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)
![N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2937159.png)

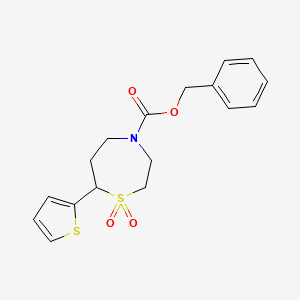
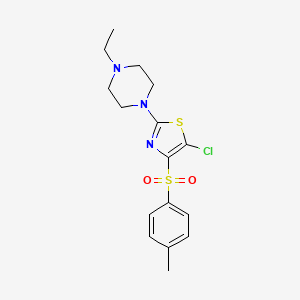
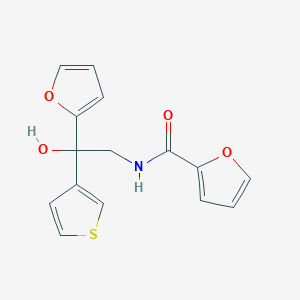
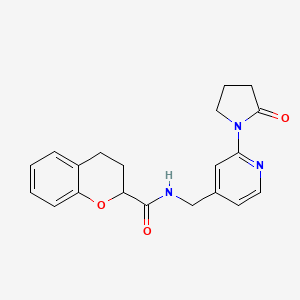
![(Z)-2-(2,4-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2937167.png)
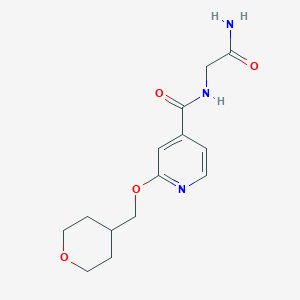
![N-(4-ethoxyphenyl)-2-((4-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2937171.png)
![9-cyclopentyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2937172.png)
![6-[4-[2-(3-Methylphenyl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2937173.png)
![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2937175.png)
![1-(4-METHYLPHENOXY)-3-[(2,4,4-TRIMETHYLPENTAN-2-YL)AMINO]PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2937177.png)
